molecular formula C13H19N5O3 B4559445 (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

Cat. No.: B4559445
M. Wt: 293.32 g/mol
InChI Key: CNCQTLWLFMLWGT-UHFFFAOYSA-N
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Description

(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a complex heterocyclic compound that features both pyrazole and pyrrolopyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring, followed by further functionalization to introduce the nitro group . The pyrrolopyrazine moiety can be synthesized through cyclization reactions involving diamines and diketones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects . The nitro group and heterocyclic rings play crucial roles in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is unique due to its combination of pyrazole and pyrrolopyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethyl-4-nitropyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-9-11(18(20)21)12(15(2)14-9)13(19)17-7-6-16-5-3-4-10(16)8-17/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCQTLWLFMLWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCN3CCCC3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 6
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

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